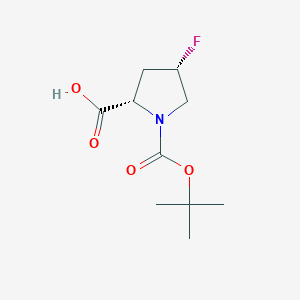

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H16FNO4 and its molecular weight is 233.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-Boc-cis-4-fluoro-L-proline, also known as (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, is primarily used as a substrate in the preparation of α4β2 Receptor ligands . The α4β2 nicotinic acetylcholine receptor is a type of nicotinic acetylcholine receptor, implicated in various neurological disorders .

Mode of Action

It is known to be involved in the synthesis of α4β2 receptor ligands . These ligands can bind to the α4β2 receptors, influencing the receptor’s activity .

Biochemical Pathways

N-Boc-cis-4-fluoro-L-proline is also used in the synthesis of β-Amino pyrrolidine-2-carbonitrile derivatives, which are potential inhibitors of dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme involved in glucose metabolism, and its inhibition can have therapeutic effects in conditions like type 2 diabetes .

Pharmacokinetics

As a research compound, it’s primarily used in vitro for the synthesis of other compounds .

Result of Action

The molecular and cellular effects of N-Boc-cis-4-fluoro-L-proline’s action depend on the compounds it helps synthesize. For instance, α4β2 Receptor ligands can modulate neuronal signaling, while DPP4 inhibitors can influence glucose metabolism .

Activité Biologique

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, commonly referred to as Boc-cis-4-fluoro-L-proline, is a fluorinated derivative of proline that has garnered attention in medicinal chemistry and pharmaceutical research. Its unique structural characteristics contribute to its biological activity, particularly in the context of drug development for various therapeutic applications.

- Molecular Formula : C₁₀H₁₆FNO₄

- Molecular Weight : 233.24 g/mol

- CAS Number : 203866-13-1

- Purity : 97% .

The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of bioactive peptides. The fluorine atom enhances the compound's stability and alters its interaction with biological targets, potentially improving the pharmacokinetic properties of derived molecules.

Biological Activities

- Antitumor Activity : Research indicates that fluorinated amino acids can exhibit antitumor properties by modulating pathways involved in cell proliferation and apoptosis. The incorporation of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine into peptide sequences has shown promise in enhancing cytotoxic effects against various cancer cell lines.

- Inhibition of Enzymatic Activity : This compound has been explored for its ability to inhibit enzymes critical in metabolic pathways associated with cancer and other diseases. For instance, its derivatives have been studied for inhibition of proteases involved in tumor progression.

- Role in Drug Design : The compound serves as a crucial intermediate in synthesizing inhibitors targeting specific receptors or enzymes, particularly in the context of cancer therapies and autoimmune diseases .

Case Study 1: Anticancer Properties

A study evaluated the efficacy of peptide analogs incorporating this compound against breast cancer cells. Results demonstrated a significant reduction in cell viability compared to control groups, suggesting potential for therapeutic use.

Case Study 2: Enzyme Inhibition

In another investigation, derivatives of this compound were synthesized and tested for their inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The results indicated that specific derivatives exhibited promising inhibitory activity, highlighting the compound's potential as a lead structure for further development .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Anticancer Agents

The incorporation of fluorine into organic molecules often enhances their biological activity. Research indicates that (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid can be utilized as a building block for synthesizing novel antiviral and anticancer agents. The fluorinated proline analogs exhibit improved interactions with biological targets compared to their non-fluorinated counterparts .

Peptide Modifications

This compound is frequently employed in the synthesis of modified peptides. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of the fluorinated proline into peptide sequences. Such modifications can enhance the stability and bioactivity of peptides, making them more effective in therapeutic applications .

Synthesis of Peptide Libraries

Diversity in Peptide Libraries

In drug discovery, libraries of peptides are synthesized to identify potential therapeutic candidates. The use of this compound in these libraries allows for the exploration of diverse structures with varied biological activities. The ability to introduce fluorine into peptide structures can lead to compounds with unique pharmacokinetic profiles .

Structural Biology

NMR Studies

The conformational properties of this compound have been extensively studied using nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into the preferred conformations of fluorinated prolines in peptides and proteins, which is crucial for understanding their biological functions and interactions .

X-ray Crystallography

Crystallographic studies have revealed how the introduction of a fluorine atom affects the overall structure and stability of peptide bonds. Such information is vital for rational drug design, where understanding molecular interactions at an atomic level can guide the development of more effective therapeutics .

Case Studies

Analyse Des Réactions Chimiques

Fluorination Reactions

The compound serves as a key intermediate in stereoselective fluorination processes. A study demonstrated its synthesis via fluorination of (2S,4R)-N-Boc-4-hydroxyproline using morpholinosulfur trifluoride (17% yield) . Critical reaction parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Reagent | Morpholinosulfur trifluoride (2.6 eq) | |

| Solvent | Dichloromethane | |

| Temperature | Room temperature | |

| Time | 48 hours | |

| Diastereoselectivity | >99% (single diastereomer) |

This reaction preserves the stereochemical integrity of the starting material, critical for producing enantiomerically pure fluorinated peptides .

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to generate free amines for further functionalization:

- HCl-Mediated Deprotection :

Treatment with 2 M HCl at 60°C for 15 minutes resulted in 64% yield of cis-4-fluoro-L-proline .

Key Observations :

Hydrolysis Reactions

The methyl ester derivative undergoes saponification to yield the carboxylic acid:

| Parameter | Value/Description | Source |

|---|---|---|

| Reagent | NaOH (2 eq) | |

| Solvent | MeOH/THF (1:1) | |

| Time | 2 hours | |

| Workup | Acidification with HCl (pH 3) |

This method avoids racemization, preserving the (2S,4S) configuration .

Amide Formation

Reaction with ammonia produces carboxamide derivatives:

- Ammonolysis :

(2S,4S)-4-fluoropyrrolidine-2-carboxamide (F) is formed in 85% yield using NH₃ in THF .

Applications :

Dehydration to Nitriles

The carboxamide undergoes dehydration to form carbonitriles:

| Parameter | Value/Description | Source |

|---|---|---|

| Reagent | POCl₃, pyridine | |

| Yield | 78% | |

| Product | (2S,4S)-4-fluoropyrrolidine-2-carbonitrile |

This reaction enables access to fluorinated nitriles for PET tracer synthesis .

Stability and Side Reactions

Propriétés

IUPAC Name |

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZXQOYEBWUTH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049242 | |

| Record name | (4S)-1-tert-Butoxycarbonyl-4-fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-13-1 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-1-tert-Butoxycarbonyl-4-fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.